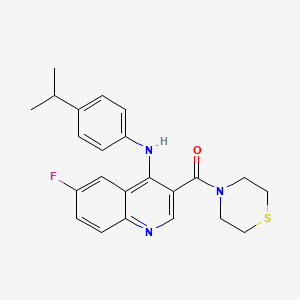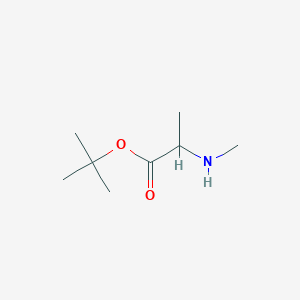
tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A practical and scalable synthesis of similar compounds involves efficient, one-pot, multi-step processes that start from readily available materials. For instance, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation with an activated carboxylic acid derivative has been described, yielding products in significant purity and yield (Li et al., 2012). Another approach involves diastereoselective reduction and efficient isomerization steps to obtain enantiomerically pure compounds, indicating the versatility and complexity of synthetic strategies for such molecules (Jona et al., 2009).
Molecular Structure Analysis
Characterization and molecular structure analyses often employ spectroscopic methods and crystallographic studies. For example, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate have been analyzed using FTIR, NMR, and X-ray crystallography, providing insights into their molecular geometry, intramolecular hydrogen bonding, and crystalline structure (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve cyclopropanation, amide formation, and nucleophilic substitution. These reactions are crucial for the functionalization and derivatization of the core structure, enabling the synthesis of a wide range of analogs with varying biological activities and chemical properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are determined by the compound's molecular structure. X-ray diffraction studies provide detailed insights into the crystal system, space group, and unit cell parameters, which are critical for understanding the compound's physical behavior and stability (Sanjeevarayappa et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Approach : (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was synthesized via an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process involved a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product in about 50% overall isolated yield and >97% purity (Li et al., 2012).
Biological Activity and Applications
- Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines were synthesized as ligands of the histamine H4 receptor (H4R), optimizing potency and leading to significant compounds with anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in pain (Altenbach et al., 2008).
- Photocatalytic Applications : The compound tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a cascade pathway to assemble a range of 3-aminochromones under mild conditions. This method was further utilized to construct diverse amino pyrimidines, highlighting its applicability in photocatalytic processes (Wang et al., 2022).
Drug Development and Pharmacological Research
- Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrated a rapid and high-yield synthetic method, indicating its significance in the development of anticancer therapeutics (Zhang et al., 2018).
- Nociceptin Antagonists Synthesis : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a vital intermediate for the synthesis of nociceptin antagonists, was developed, showcasing the compound's relevance in synthesizing therapeutic agents targeting nociceptin (Jona et al., 2009).
Propiedades
IUPAC Name |
tert-butyl N-[[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)19-10-13-5-4-8-23(11-13)16-9-15(20-12-21-16)22-14-6-7-14/h9,12-14H,4-8,10-11H2,1-3H3,(H,19,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBGHWSLZJFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=NC(=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)


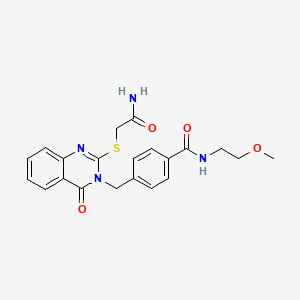
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)
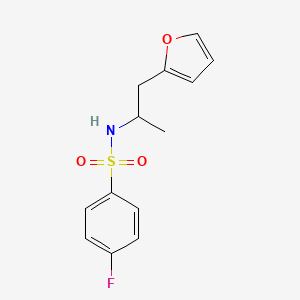
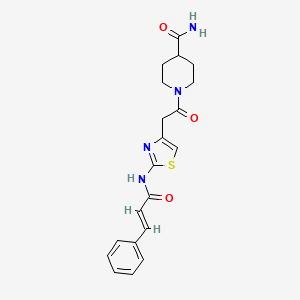
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)

